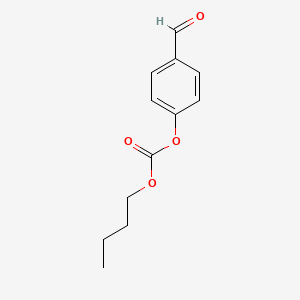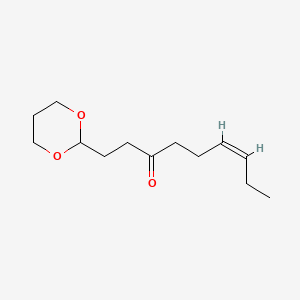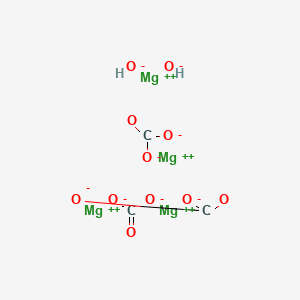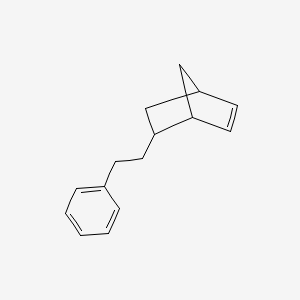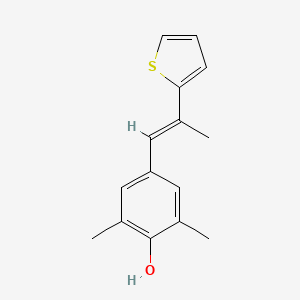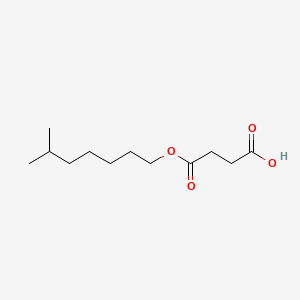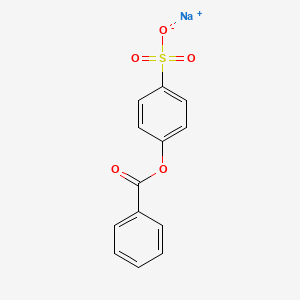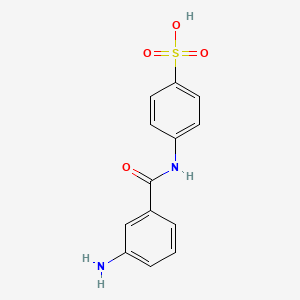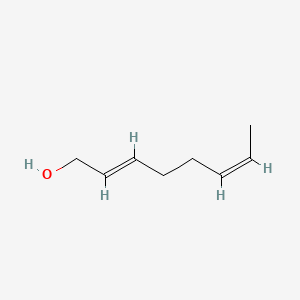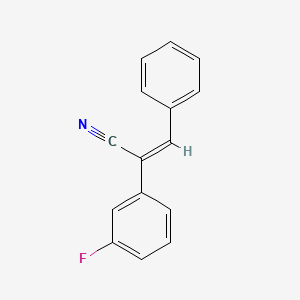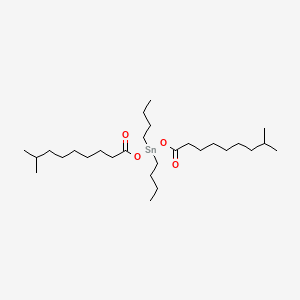
Dibutylbis((1-oxoisodecyl)oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis((1-oxoisodecyl)oxy)stannane is an organotin compound with the molecular formula C28H56O4Sn and a molecular weight of 575.45184 . This compound is part of the broader class of organotin compounds, which are known for their applications in various industrial and research settings.
Vorbereitungsmethoden
The synthesis of Dibutylbis((1-oxoisodecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Dibutylbis((1-oxoisodecyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert it back to dibutyltin oxide and 1-oxoisodecanoic acid.
Substitution: It can undergo substitution reactions where the 1-oxoisodecyl groups are replaced by other organic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Dibutylbis((1-oxoisodecyl)oxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Research studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Investigations are ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various pharmaceutical agents.
Industry: It is employed in the production of polymers and as a stabilizer in the manufacturing of plastics
Wirkmechanismus
The mechanism of action of Dibutylbis((1-oxoisodecyl)oxy)stannane involves its interaction with cellular components, leading to the disruption of microbial cell membranes. The compound’s organotin structure allows it to bind to thiol groups in proteins, inhibiting essential enzymatic functions. This results in the antimicrobial properties observed in various studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Dibutylbis((1-oxoisodecyl)oxy)stannane include:
Dibutylbis((1-oxoisooctyl)oxy)stannane: This compound has a shorter alkyl chain compared to this compound, resulting in different physical and chemical properties.
Tributyltin oxide: Known for its use as a biocide, it has a different tin coordination environment and exhibits distinct biological activities.
Dioctyltin oxide: Used in similar applications but with different reactivity due to its longer alkyl chains.
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall effectiveness in various applications .
Eigenschaften
CAS-Nummer |
85702-75-6 |
|---|---|
Molekularformel |
C28H56O4Sn |
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
[dibutyl(8-methylnonanoyloxy)stannyl] 8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
XKILITIYNKWIPW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




